molecular formula C11H14F3NO B13964232 (R)-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine

(R)-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine

Cat. No.: B13964232
M. Wt: 233.23 g/mol
InChI Key: CHMQAHDRYFMMFC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine is a chiral amine compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group onto a phenyl ring .

Industrial Production Methods

Industrial production of ®-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

®-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of ®-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine is unique due to its chiral nature and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

(1R)-2-methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-amine

InChI

InChI=1S/C11H14F3NO/c1-7(2)10(15)8-3-5-9(6-4-8)16-11(12,13)14/h3-7,10H,15H2,1-2H3/t10-/m1/s1

InChI Key

CHMQAHDRYFMMFC-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@H](C1=CC=C(C=C1)OC(F)(F)F)N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC(F)(F)F)N

Origin of Product

United States

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